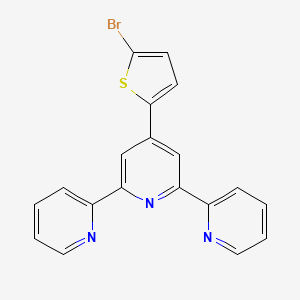
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a combination of thiophene and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups are coupled together, and the palladium catalyst is regenerated.
The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and concentration of reagents can further improve the scalability of the production.
化学反应分析
Types of Reactions
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine rings can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
科学研究应用
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine depends on its application:
Organic Electronics: In OLEDs and OPVs, the compound acts as a charge transport material, facilitating the movement of electrons or holes through the device.
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound also features a thiophene ring and is used in organic electronics.
5-(4-bromophenyl)-3-aryl-[1,2,4]triazolo[4,3-c]quinazolines: These compounds have similar brominated aromatic structures and are used in medicinal chemistry.
Uniqueness
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of thiophene and pyridine rings, which provides distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are crucial .
属性
CAS 编号 |
496859-94-0 |
|---|---|
分子式 |
C19H12BrN3S |
分子量 |
394.3 g/mol |
IUPAC 名称 |
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C19H12BrN3S/c20-19-8-7-18(24-19)13-11-16(14-5-1-3-9-21-14)23-17(12-13)15-6-2-4-10-22-15/h1-12H |
InChI 键 |
PLOITYRMGFAVRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(S4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



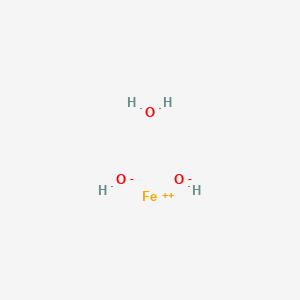
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
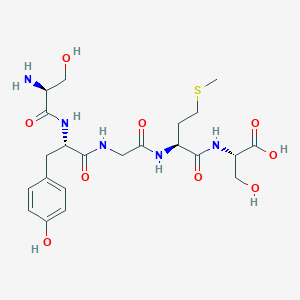
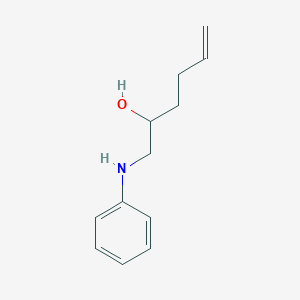
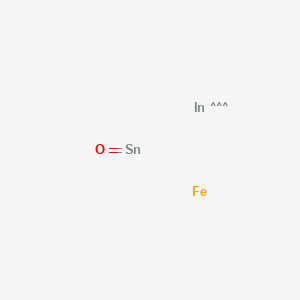

![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)

